molecular formula C19H16IN3OS B3310727 4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946223-45-6

4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B3310727
CAS No.: 946223-45-6
M. Wt: 461.3 g/mol
InChI Key: KIXAFAYLPAOASK-UHFFFAOYSA-N
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Description

4-Iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (CAS 946223-45-6) is a synthetic organic compound with the molecular formula C19H16IN3OS and a molecular weight of 461.32 g/mol . This chemical features a complex fused imidazo[2,1-b][1,3]thiazole core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential . The presence of the iodine atom on the benzamide ring provides a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable building block in organic synthesis and drug discovery efforts. Compounds based on the imidazo[2,1-b][1,3]thiazole framework have been the subject of extensive research due to their wide range of reported biological activities . Scientific literature indicates that related analogues demonstrate significant pharmacological properties, including antimycobacterial activity, with some derivatives showing potent inhibition against Mycobacterium tuberculosis strains . Furthermore, such fused heterocyclic systems are often investigated as key scaffolds for developing enzyme inhibitors and exploring new therapeutic agents . Researchers value this compound for its potential application in designing and synthesizing novel molecules for infectious disease research and other biomedical studies. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-iodo-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAFAYLPAOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole and thiazole rings, followed by the introduction of the iodine and phenyl groups. The final step usually involves the formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Benzamide Core Structure Biological Activity (IC50 or EC50) Key Reference
4-Iodo-N-({6-phenylimidazo[2,1-b]thiazol-5-yl}methyl)benzamide 4-Iodo Imidazo[2,1-b]thiazole Not explicitly reported
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 4-Methylsulfonyl Imidazo[2,1-b]thiazole COX-2 inhibition: 0.08 µM
4-Chloro-N-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-5-yl)benzamide 4-Chloro Imidazo[2,1-b]thiazole Not reported
3,3-Bis(6-chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one (15) N/A (bis-imidazo-thiazole) Indolin-2-one hybrid FtsZ inhibition (antibacterial)

Halogenated Benzamide Derivatives

The iodine atom in 4-iodo-N-({6-phenylimidazo[2,1-b]thiazol-5-yl}methyl)benzamide confers distinct electronic and steric properties compared to chloro or fluoro analogs. In contrast, the 4-methylsulfonyl substituent in compound 6a (COX-2 IC50 = 0.08 µM) contributes to potent enzymatic inhibition due to its strong electron-withdrawing nature and hydrogen-bond acceptor capacity .

Hybrid Scaffolds

Bis-imidazo-thiazole hybrids, such as compound 15 (FtsZ IC50 = 1.4 µM), demonstrate the versatility of the imidazo-thiazole core in antimicrobial applications. These hybrids leverage dual imidazo-thiazole units to disrupt bacterial cell division via FtsZ polymerization inhibition, a mechanism distinct from the COX-2 targeting observed in benzamide derivatives .

COX-2 Inhibition

The N,N-dimethylamine-substituted compound 6a (COX-2 IC50 = 0.08 µM) demonstrates that electron-withdrawing groups on the benzamide ring enhance COX-2 selectivity. Molecular docking studies reveal that the methylsulfonyl group forms critical hydrogen bonds with COX-2’s secondary pocket, a feature absent in iodinated analogs . The iodine substituent’s bulk may limit optimal positioning in this pocket, though its polarizability could compensate via van der Waals interactions.

Antimicrobial Activity

Bis-imidazo-thiazole hybrids (e.g., compound 15 ) exhibit antibacterial activity by targeting FtsZ, with IC50 values comparable to clinical candidates. The rigid imidazo-thiazole core facilitates stacking interactions with FtsZ’s GTP-binding domain, a mechanism less relevant to benzamide derivatives .

Biological Activity

4-Iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H16IN3OS
  • CAS Number : 946223-45-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through multiple mechanisms:

  • Anticancer Activity : Preliminary studies indicate that the compound demonstrates moderate inhibitory effects on the growth of certain cancer cell lines, particularly kidney cancer cells. However, its efficacy is relatively lower against prostate cancer, colon cancer, and leukemia cell lines.
  • Antimycobacterial Properties : Similar derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities demonstrated IC50 values as low as 2.03 μM against Mtb H37Ra . While specific data on this compound is limited, the presence of the imidazo-thiazole moiety suggests potential antimycobacterial activity.
  • Enzyme Inhibition : The compound may also act as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact with specific enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Biological Activity Data

The following table summarizes the biological activities and findings related to imidazo-thiazole derivatives and their relevance to the target compound:

CompoundBiological ActivityIC50 (μM)Notes
IT10Antitubercular2.32Active against Mtb H37Ra
IT06Antitubercular2.03Selective inhibition of Mtb
4-Iodo-N-(...)Anticancer (Kidney)ModerateWeaker effects on other cancers

Case Studies and Research Findings

Research has highlighted several case studies involving similar compounds that provide insights into the biological activity of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of halogen substituents (like iodine) often enhances biological activity due to increased lipophilicity and better receptor binding.
  • Antimycobacterial Evaluation : A study focusing on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives revealed selective inhibition against Mtb without significant toxicity towards human lung fibroblasts (MRC-5). This suggests a favorable therapeutic index for compounds within this class .
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities for certain targets in Mtb, supporting the hypothesis that structural modifications can lead to enhanced activity against tuberculosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

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